N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
Overview
Description
S18-000003 is a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor with IC50 = 30 nM. S18-000003 inhibited IL-17 production in the skin of IL-23-treated mice by oral administration.
Scientific Research Applications
Antibacterial Activity
A study by Kuramoto et al. (2003) demonstrated the potent antibacterial activities of compounds including N-(2,4-difluorophenyl) derivatives. Their structure-activity relationship study indicated that the distorted orientation of the N-1 aromatic group due to steric hindrance was key to their potent antibacterial activity (Kuramoto et al., 2003). Similarly, Chu et al. (1986) found that arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by 2,4-difluorophenyl groups, showed excellent in vitro potency and efficacy against bacteria (Chu et al., 1986).
Radiopharmaceutical Applications
Kronenberg et al. (2007) explored arylpropylsulphonamides, including derivatives of N-(2,4-difluorophenyl), as potential radiotracers for cerebral imaging with positron emission tomography, highlighting their significance in neuroimaging research (Kronenberg et al., 2007).
Quantum Mechanical and Molecular Docking Studies
Chandralekha et al. (2019) conducted quantum mechanical, spectroscopic, and molecular docking studies on a compound similar to N-(2,4-difluorophenyl), revealing its potential for biological activity and its interaction with prostate cancer proteins. This highlights the potential of such compounds in cancer research (Chandralekha et al., 2019).
Electrochemical Capacitor Applications
Ferraris et al. (1998) evaluated the performance of electroactive polymers, including those derived from 3-(3,4-difluorophenyl)thiophene, in electrochemical capacitor applications, indicating the utility of such compounds in energy storage technologies (Ferraris et al., 1998).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAIKQCQQBQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137796283 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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